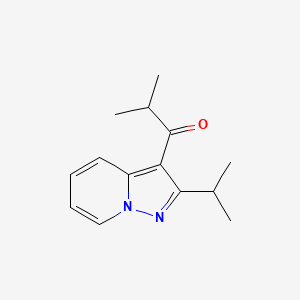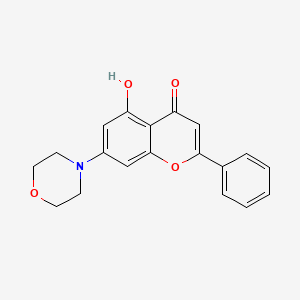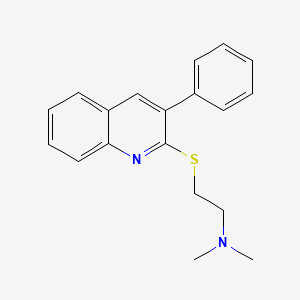
beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl: is a complex organic compound that belongs to the class of glucuronic acid derivatives. These compounds are characterized by the presence of a glucuronic acid moiety, which consists of a glucose molecule with the C6 carbon oxidized to a carboxylic acid. The alpha-cyanobenzyl group adds further complexity and potential reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl typically involves multiple steps. One common approach is the regioselective synthesis from D-glucopyranosiduronic acid via the intermediate 1,6-lactone. Fatty acid esters can be regioselectively introduced at specific positions using stannylating agents like dibutyltin dimethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for industrial efficiency. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl undergoes various types of chemical reactions, including:
Oxidation: The glucuronic acid moiety can be further oxidized to produce different derivatives.
Reduction: The alpha-cyanobenzyl group can be reduced to form amines or other functional groups.
Substitution: Various substituents can be introduced at different positions on the glucuronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism by which beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
Beta-D-Glucopyranosiduronic acid: Lacks the alpha-cyanobenzyl group, making it less reactive in certain contexts.
Alpha-cyanobenzyl derivatives: Compounds with similar structures but different functional groups attached to the glucuronic acid moiety.
Uniqueness
Beta-D-Glucopyranosiduronic acid, alpha-cyanobenzyl is unique due to the presence of both the glucuronic acid moiety and the alpha-cyanobenzyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1332-94-1 |
|---|---|
Fórmula molecular |
C14H15NO7 |
Peso molecular |
309.27 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[(R)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO7/c15-6-8(7-4-2-1-3-5-7)21-14-11(18)9(16)10(17)12(22-14)13(19)20/h1-5,8-12,14,16-18H,(H,19,20)/t8-,9-,10-,11+,12-,14+/m0/s1 |
Clave InChI |
XLSLFPQAPYONPW-WHUHBCJBSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Amygdalin Amygdaloside Laetrile Mandelonitrile beta Gentiobioside Mandelonitrile-beta-Gentiobioside Neoamygdalin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B1674250.png)







